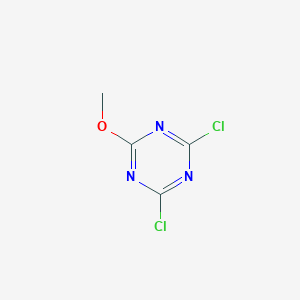








|
REACTION_CXSMILES
|
[C:1](=O)([O-])[OH:2].[Na+].[N:6]1[C:13]([Cl:14])=[N:12][C:10]([Cl:11])=[N:9][C:7]=1Cl>CO>[CH3:1][O:2][C:7]1[N:9]=[C:10]([Cl:11])[N:12]=[C:13]([Cl:14])[N:6]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a reaction for 60 minutes
|
|
Duration
|
60 min
|
|
Type
|
CUSTOM
|
|
Details
|
(First condensation)
|
|
Type
|
CUSTOM
|
|
Details
|
the crystal precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC(=NC(=N1)Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |